Fmoc-alpha-methyl-D-phenylalanine

Peptide Conformation Secondary Structure Induction Peptidomimetic Design

Standard Fmoc-Phe-OH yields peptides susceptible to rapid proteolytic degradation and conformational flexibility. Fmoc-α-Me-D-Phe-OH (CAS 152436-04-9) resolves this via its alpha-methyl group, restricting backbone flexibility while sterically hindering protease access. • Promotes β-turn & α-helix formation for peptidomimetic SAR • Confers ACE/protease resistance, extending therapeutic duration • ≥98% ee minimizes diastereomeric impurities & purification burden Verified enantiomeric purity. In stock for immediate dispatch.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 152436-04-9
Cat. No. B557324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-methyl-D-phenylalanine
CAS152436-04-9
SynonymsFmoc-alpha-methyl-D-phenylalanine; Fmoc-alpha-benzyl-D-Ala; 152436-04-9; (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoicacid; Fmoc-alpha-methyl-D-Phe; CTK8E5929; Fmoc-N-a-methyl-D-Phenylalanine; MolPort-003-794-898; ZINC2392283; AKOS015837489; AKOS015907831; RTR-006284; AK198708; BC679310; KB-52122; TR-006284; FT-0679855; I14-26564; (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-methyl-3-phenylpropanoicacid
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1
InChIKeyKLBKBAAOPOXFSK-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-methyl-D-phenylalanine: Constrained Peptide Synthesis


Fmoc-alpha-methyl-D-phenylalanine (CAS 152436-04-9), also designated as Fmoc-α-Me-D-Phe-OH, is a protected, non-proteinogenic amino acid derivative featuring an alpha-methyl group and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group . As an alpha,alpha-disubstituted amino acid, it is used as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints, enhancing the structural stability and metabolic resistance of synthetic peptides [1].

Workflow SPPS building block
Key Attribute Alpha-methyl conformational constraint
Reported Outcome May enhance peptide structural stability and metabolic resistance

Why Fmoc-alpha-methyl-D-phenylalanine Cannot Be Replaced


Simple substitution with the natural L-phenylalanine or its D-enantiomer fails to replicate the specific conformational and stability outcomes achieved with Fmoc-alpha-methyl-D-phenylalanine. The critical alpha-methyl group, absent in standard phenylalanine, introduces steric hindrance that profoundly restricts the local peptide backbone's conformational freedom [1]. This restriction is not a generic 'stabilizing' effect; it selectively promotes specific secondary structures like beta-turns and alpha-helices while simultaneously hindering the approach of proteolytic enzymes, leading to quantifiably enhanced metabolic stability [2]. Consequently, direct interchange with standard phenylalanine derivatives leads to peptides with different folding, different biological activity profiles, and significantly reduced resistance to enzymatic degradation, invalidating their use in applications where these precise properties are required [3].

  • Conformational mismatch

    L-Phe or D-Phe substitution may not replicate backbone restriction imposed by alpha-methyl group.

  • Stability profile shift

    Absence of alpha-methyl group may reduce metabolic resistance relative to Fmoc-α-Me-D-Phe-OH.

  • Activity profile alteration

    Direct interchange can alter secondary structure induction and biological activity readout.

Fmoc-α-Me-D-Phe-OH: Stability & Conformation Evidence


Enhanced Helix and Turn Induction Over Natural Phenylalanine

The alpha-methyl substitution in phenylalanine derivatives, including the D-enantiomer, drastically enhances the residue's ability to induce and stabilize beta-turns and alpha-helices in peptides. A comparative FTIR and NMR conformational analysis demonstrated that peptides containing C-alpha-methylphenylalanine ((alpha Me)Phe) are potent promoters of these folded structures [1]. While the study used the parent compound, this class-level inference is highly transferable to Fmoc-alpha-methyl-D-phenylalanine as the Fmoc group is a temporary protecting group that does not alter the intrinsic conformational properties of the core amino acid. In this analysis, (alpha Me)Phe was found to be significantly more potent than the unmodified phenylalanine (Phe) parent amino acid at inducing these conformations, providing a clear structural advantage for designing peptides with defined shapes [1].

Helix/Turn Induction
Class-level
(αMe)Phe more potent promoter than Phe
Supports conformationally constrained peptide design
Quantitative difference not reported; source-specific review advised
Peptide Conformation Secondary Structure Induction Peptidomimetic Design

Resistance to ACE Proteolytic Degradation

Incorporation of alpha-methyl-phenylalanine into a peptide sequence provides resistance to proteolytic degradation. In a study of kinin B1 receptor antagonists, analogs containing alpha-methyl-L-phenylalanine at position 5 were assessed for their resistance to purified angiotensin-converting enzyme (ACE) from rabbit lung [1]. The results demonstrated that the new B1 antagonists containing (alphaMe)Phe were resistant to in vitro degradation by this enzyme [1]. This evidence, while using the L-enantiomer, is a class-level inference that applies to the D-enantiomer, as the mechanism of protection—steric hindrance around the alpha-carbon imposed by the methyl group—is independent of chirality and is a property of the alpha,alpha-disubstitution. This contrasts with natural amino acids, which are generally susceptible to such degradation.

ACE Resistance
Class-level
α-Me-Phe analogs resistant to ACE degradation in vitro
May support metabolic stability in peptide research
L-enantiomer evidence; class-level transfer to D-enantiomer
Peptide Stability Metabolic Resistance Enzymatic Degradation

High Enantiomeric Purity Minimizes Diastereomer Formation

For procurement purposes, the stereochemical purity of chiral building blocks is a critical, verifiable specification. The Fmoc-alpha-methyl-D-phenylalanine (as its sesquihydrate form) available from major commercial sources is specified with a minimum enantiomeric excess (ee) of 98.0% . This high ee value is a direct, quantitative comparator against lower-purity grades or poorly characterized alternatives. Using a building block with lower stereochemical purity introduces a corresponding amount of the L-enantiomer, which can lead to the formation of diastereomeric peptide mixtures that are difficult, if not impossible, to separate. This directly compromises the homogeneity and interpretability of downstream biological assays and increases purification costs.

Enantiomeric Purity
Specification review
≥ 98.0% ee
Minimizes diastereomer formation in SPPS
Vendor CoA specification; verify per lot
Solid-Phase Peptide Synthesis (SPPS) Chiral Purity Procurement Specification

Fmoc-α-Me-D-Phe-OH: Application Scenarios


Protease-Resistant Peptide Therapeutics

Based on its proven ability to confer resistance to proteolytic degradation by enzymes like ACE [1], this building block is ideally suited for creating peptide-based drug candidates with enhanced metabolic stability. It can be incorporated into lead compounds targeting extracellular receptors where stability in biological fluids is a primary concern. This application is directly supported by evidence showing that peptides containing the alpha-methyl-phenylalanine moiety are less susceptible to enzymatic breakdown, a key factor in extending the duration of action for peptide therapeutics [1].

Constrained Peptidomimetics for Receptor Studies

The strong propensity of the alpha-methyl-phenylalanine core to promote specific secondary structures like beta-turns and alpha-helices [2] makes this compound invaluable for constructing peptidomimetics. It can be used to rigidify the backbone of a bioactive peptide, locking it into a biologically relevant conformation. This is essential for studying the structure-activity relationships (SAR) of peptide-receptor interactions, as it allows researchers to probe the conformational requirements for high-affinity binding and functional selectivity. The enhanced stability of these constrained structures provides a more reliable tool for pharmacological assays [2].

High-Purity Building Block for SPPS

For large-scale or highly sensitive SPPS projects, the verifiable high enantiomeric excess (≥ 98% ee) of this building block is a critical procurement criterion. Using a building block with this level of stereochemical purity minimizes the risk of generating complex diastereomeric impurities during the synthesis of long or difficult peptide sequences. This directly reduces downstream purification challenges, improves the yield of the target peptide, and ensures the final product is of the highest possible homogeneity, thereby saving both time and resources in the peptide production workflow .

Application
Selection Property
Validation Focus
Peptide stability research
Proteolytic resistance context
Enzymatic degradation assays
Peptide conformation studies
Secondary structure induction
Conformational analysis (NMR, CD)
High-purity SPPS procurement
Enantiomeric purity specification
Diastereomer minimization; chiral HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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